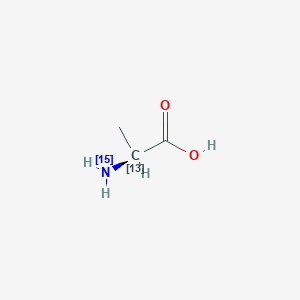
(2S)-2-(15N)azanyl(213C)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(15N)azanyl(213C)propanoic acid is a compound of significant interest in various scientific fields due to its unique isotopic labeling. This compound is a derivative of propanoic acid, where the nitrogen and carbon atoms are isotopically labeled with (^{15})N and (^{13})C, respectively. Such isotopic labeling is crucial for tracing and studying metabolic pathways, reaction mechanisms, and molecular interactions in both chemical and biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(15N)azanyl(213C)propanoic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of (^{15})N-labeled ammonia and (^{13})C-labeled acetic acid in a series of reactions that lead to the formation of the desired compound. The reaction conditions often include controlled temperatures and pH levels to ensure the selective incorporation of the isotopes.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound requires advanced techniques to ensure high purity and yield. Methods such as continuous flow synthesis and the use of specialized reactors are employed to scale up the production while maintaining the isotopic integrity of the compound.
化学反应分析
Types of Reactions
(2S)-2-(15N)azanyl(213C)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(2S)-2-(15N)azanyl(213C)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding metabolic processes and protein synthesis.
Medicine: Utilized in metabolic studies and drug development to track the distribution and interaction of compounds within the body.
Industry: Employed in the production of labeled compounds for research and development purposes.
作用机制
The mechanism of action of (2S)-2-(15N)azanyl(213C)propanoic acid involves its incorporation into metabolic pathways where it can be traced using spectroscopic techniques. The isotopic labels allow for precise tracking of the compound’s interactions and transformations within biological systems. Molecular targets include enzymes and proteins involved in metabolic processes, where the compound can provide insights into the dynamics and kinetics of these interactions.
相似化合物的比较
Similar Compounds
(2S)-2-aminopropanoic acid: The non-labeled version of the compound.
(2S)-2-(15N)azanylpropanoic acid: Labeled only with (^{15})N.
(2S)-2-(213C)propanoic acid: Labeled only with (^{13})C.
Uniqueness
(2S)-2-(15N)azanyl(213C)propanoic acid is unique due to its dual isotopic labeling, which provides a more comprehensive tool for studying complex systems. The combination of (^{15})N and (^{13})C labels allows for simultaneous tracking of nitrogen and carbon atoms, offering detailed insights into molecular interactions and transformations.
This compound’s versatility and precision make it an invaluable resource in various scientific disciplines, contributing to advancements in research and technology.
生物活性
(2S)-2-(15N)azanyl(213C)propanoic acid is an isotopically labeled amino acid derivative that incorporates nitrogen-15 and carbon-13 isotopes. This compound is significant in biochemical research, particularly in metabolic studies and tracer experiments, where its unique isotopic labeling allows for detailed tracking of metabolic pathways and interactions within biological systems.
Structure and Isotopic Composition
- Chemical Formula : C3H7NO2
- Molecular Weight : 89.09 g/mol
- Isotopes : Incorporates nitrogen-15 (15N) and carbon-13 (13C) isotopes, enhancing its utility in tracing studies.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that incorporate isotopic labeling at various stages. Key methods include:
- Use of labeled precursors : Ensuring high yields and purity through controlled reaction conditions.
- Characterization techniques : Utilization of NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.
The biological activity of this compound is primarily evaluated through its interactions with biological systems. The presence of isotopes allows researchers to track the compound's incorporation into proteins and other biomolecules, revealing insights into:
- Metabolic pathways : Understanding how the compound participates in amino acid metabolism.
- Enzyme kinetics : Investigating how the compound acts as a substrate for various enzymes.
Case Studies
-
Metabolic Tracing Studies
- Research utilizing this compound has demonstrated its effectiveness in tracing metabolic pathways in various organisms. For instance, studies have shown its incorporation into protein synthesis pathways, providing insights into amino acid turnover rates and metabolic flux.
-
Enzyme Interaction Studies
- The compound has been used to study enzyme kinetics, particularly in relation to transaminases and other aminotransferases. By analyzing the incorporation of the labeled compound into substrates, researchers can elucidate enzyme mechanisms and substrate specificity.
-
Therapeutic Potential
- Preliminary studies suggest potential therapeutic applications, particularly in understanding metabolic disorders where amino acid metabolism is disrupted. The isotopic labeling may help identify biomarkers for such conditions.
Comparative Biological Activity Table
| Compound | Biological Activity | Methodology | Findings |
|---|---|---|---|
| This compound | Metabolic tracing | NMR Spectroscopy | Effective in tracking amino acid incorporation |
| Standard Amino Acids | General metabolism | Various assays | Limited tracking capabilities compared to isotopically labeled compounds |
| Other Labeled Amino Acids | Enzyme kinetics | Mass Spectrometry | Similar tracking capabilities with varying specificity |
属性
分子式 |
C3H7NO2 |
|---|---|
分子量 |
91.08 g/mol |
IUPAC 名称 |
(2S)-2-(15N)azanyl(213C)propanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2+1,4+1 |
InChI 键 |
QNAYBMKLOCPYGJ-CJQZVISGSA-N |
手性 SMILES |
C[13C@@H](C(=O)O)[15NH2] |
规范 SMILES |
CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















